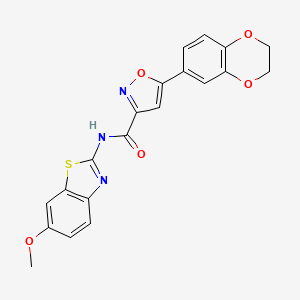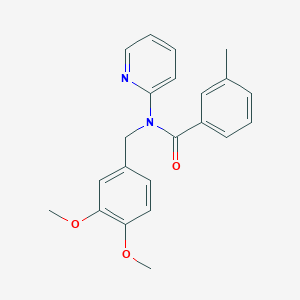
3-chloro-4-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methoxy-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core substituted with chloro, methoxy, and thiophene groups, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to form an amine.
Acylation: Acylation of the amine with a chloro-substituted benzoyl chloride to form the benzamide.
Substitution: Introduction of the methoxy and thiophene groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-methoxy-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Sodium methoxide (NaOCH3), thiophenol (C6H5SH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated benzamide.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmacological agent due to its structural similarity to known drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-chloro-4-methoxy-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide would depend on its specific biological target. Generally, such compounds may:
Bind to Receptors: Interact with specific receptors in the body to elicit a biological response.
Inhibit Enzymes: Inhibit the activity of enzymes involved in disease pathways.
Modulate Pathways: Affect signaling pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-N-(4-methoxyphenyl)benzamide: Lacks the chloro and thiophene groups.
3-Chloro-N-(4-methoxyphenyl)benzamide: Lacks the methoxy and thiophene groups.
N-(4-Methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the chloro group.
Uniqueness
3-Chloro-4-methoxy-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of all three substituents (chloro, methoxy, and thiophene), which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C20H18ClNO3S |
|---|---|
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
3-chloro-4-methoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18ClNO3S/c1-24-16-8-6-15(7-9-16)22(13-17-4-3-11-26-17)20(23)14-5-10-19(25-2)18(21)12-14/h3-12H,13H2,1-2H3 |
Clé InChI |
ZIJLIQVPLMPGGC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=C(C=C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B11347055.png)

![2-(2-methylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11347063.png)
![5-chloro-2-[(2,6-dimethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11347064.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11347065.png)
![2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11347066.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide](/img/structure/B11347074.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11347083.png)
![5-(3-fluoro-4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11347090.png)
![N-[3-(acetylamino)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11347096.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11347103.png)

![2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11347123.png)
![2-ethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B11347130.png)
